2-Methanesulfinyl-6-methylaniline hydrochloride
Overview
Description
2-Methanesulfinyl-6-methylaniline hydrochloride is an organic compound with the molecular formula C₈H₁₂ClNOS and a molecular weight of 205.71 g/mol . It is a derivative of aniline, featuring a methanesulfinyl group at the 2-position and a methyl group at the 6-position, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride typically involves the introduction of the methanesulfinyl group to the aniline ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with a methanesulfinylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfinyl-6-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: 2-Methanesulfonyl-6-methylaniline.
Reduction: 2-Methyl-6-methylaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-Methanesulfinyl-6-methylaniline hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methanesulfinyl-6-methylaniline hydrochloride involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can engage in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to proteins and enzymes . The aniline moiety can participate in π-π stacking interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-methylaniline: Lacks the methanesulfinyl group, resulting in different chemical reactivity and biological activity.
2-Methanesulfonyl-6-methylaniline: Contains a sulfone group instead of a sulfoxide, leading to increased oxidation state and different chemical properties.
Uniqueness
2-Methanesulfinyl-6-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its sulfoxide group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-methyl-6-methylsulfinylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-6-4-3-5-7(8(6)9)11(2)10;/h3-5H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWZLTGWSACJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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